2-Bromo-2,3-dimethylbutanoic acid
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Overview
Description
2-Bromo-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2. It is a brominated derivative of butanoic acid and is known for its unique chemical properties and reactivity. This compound is often used in organic synthesis and various chemical reactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2,3-dimethylbutanoic acid can be synthesized through the bromination of 2,3-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: This compound can also participate in elimination reactions, leading to the formation of alkenes. For example, the elimination of hydrogen bromide (HBr) can produce 2,3-dimethyl-2-butene.
Oxidation and Reduction: While less common, the carboxylic acid group in this compound can be involved in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are employed to facilitate elimination reactions.
Oxidation-Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as 2-hydroxy-2,3-dimethylbutanoic acid, 2-cyano-2,3-dimethylbutanoic acid, or 2-amino-2,3-dimethylbutanoic acid.
Elimination: The major product is typically 2,3-dimethyl-2-butene.
Scientific Research Applications
2-Bromo-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated organic acids.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-2,3-dimethylbutanoic acid involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The carboxylic acid group can participate in acid-base reactions and form esters or amides through condensation reactions.
Comparison with Similar Compounds
2-Bromo-3,3-dimethylbutanoic acid: This compound has a similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Chloro-2,3-dimethylbutanoic acid: The chlorine atom in place of bromine results in different chemical properties and reactivity.
2-Iodo-2,3-dimethylbutanoic acid:
Uniqueness: 2-Bromo-2,3-dimethylbutanoic acid is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.
Properties
IUPAC Name |
2-bromo-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)6(3,7)5(8)9/h4H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZFBRXALOYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-88-2 |
Source
|
Record name | 2-bromo-2,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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